molecular formula C11H14ClF3N2O B2576785 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride CAS No. 2416233-66-2

2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride

Cat. No.: B2576785
CAS No.: 2416233-66-2
M. Wt: 282.69
InChI Key: NWPGEGSKUKDIFH-UHFFFAOYSA-N
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Description

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a chemical compound with the empirical formula C4H8ClF3N2O and a molecular weight of 192.57 . It is usually stable in the form of a salt . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide involves several steps. The first method utilizes a benzyl carbamate amine protecting group and an intermediate of Formula 4 . The second method utilizes a tert-butyl carbamate amine protecting group and an intermediate of Formula 7 . The third method utilizes a dibenzyl amine protecting group .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is represented by the SMILES string O=C(NCC(F)(F)F)CN.Cl . The InChI key for this compound is DBNFKWRZLGVLSH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The method of preparing 2-Amino-N-(2,2,2-trifluoroethyl)acetamide and its salt involves reacting the glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide, and removing the protective group under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is usually stable in the form of a salt .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

The study of crystal structures and intermolecular interactions of compounds similar to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride provides insights into their potential for developing new materials with specific properties. For example, compounds with near "V" shaped molecular structures exhibit various intermolecular interactions such as hydrogen bonds and π interactions, which contribute to their 3-D arrays. This structural information is crucial for understanding the material's physical and chemical properties, leading to applications in material science and drug design (Boechat et al., 2011).

Pharmaceutical Applications

The development of pharmaceutical compositions involves the synthesis and evaluation of new compounds for therapeutic use. Studies on compounds related to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride focus on their use in pharmaceutical compositions, exploring their potential as active pharmaceutical ingredients. This research encompasses the synthesis of novel compounds, their characterization, and the assessment of their therapeutic properties, aiming to enhance treatment options for various diseases (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Peptide Synthesis

The synthesis of peptides using esters of amino acids, including those related to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride, plays a critical role in the development of new therapeutic agents. These hydrochlorides serve as intermediates in the synthesis of peptides, which are then converted into their active forms. Such research has implications for the production of peptide-based drugs, offering a pathway to synthesize complex molecules for medical applications (Stewart, 1967).

Chemical Synthesis and Material Science

Research on the chemoselective N-deprotection and synthesis of various acetamides, including those structurally related to 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride, highlights the versatility of these compounds in chemical synthesis. These studies provide foundational knowledge for the development of new chemical processes and materials, with potential applications ranging from industrial chemistry to the synthesis of complex organic molecules (Albanese et al., 1997).

Anticonvulsant Activity

The investigation of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showcases the exploration of novel compounds for their potential anticonvulsant activities. By examining the crystal structure and stereochemistry of these compounds, researchers aim to identify molecular features responsible for their anticonvulsant effects. This line of research contributes to the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders (Camerman et al., 2005).

Safety and Hazards

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-16(10(17)6-15)7-9-4-2-1-3-5-9;/h1-5H,6-8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFARPHOMCZPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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